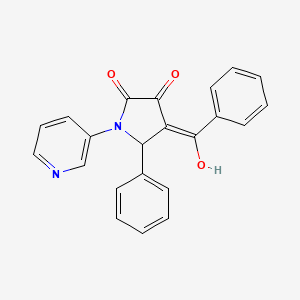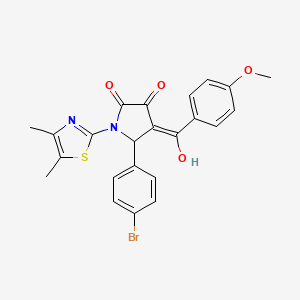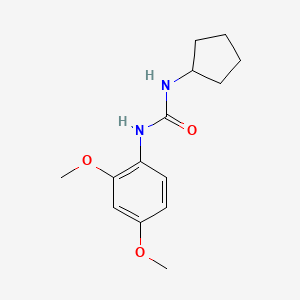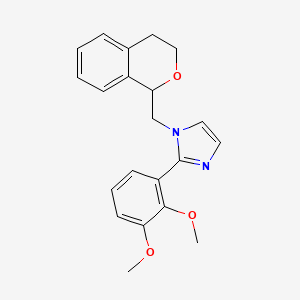
N-(4-bromo-2-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, commonly known as BFPC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
BFPC exerts its therapeutic effects by targeting various molecular pathways. In cancer cells, BFPC induces apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. BFPC also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2). In inflammation, BFPC inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, BFPC improves cognitive function by reducing neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
BFPC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BFPC inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis in cancer cells. BFPC also reduces the production of pro-inflammatory cytokines in macrophages and microglia. In vivo studies have shown that BFPC inhibits tumor growth, reduces inflammation, and improves cognitive function in animal models.
実験室実験の利点と制限
BFPC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BFPC also has good solubility in water and organic solvents, making it easy to administer in vitro and in vivo. However, one limitation of BFPC is its limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for BFPC research, including its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to elucidate the molecular mechanisms underlying BFPC's therapeutic effects and to optimize its pharmacokinetic properties. Additionally, BFPC's potential for drug development should be explored further, including its use as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
BFPC can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-2-fluoroaniline with 2-furoyl chloride in the presence of a base, resulting in the formation of 4-bromo-2-fluoro-N-furoylaniline. The second step involves the reaction of 4-bromo-2-fluoro-N-furoylaniline with piperidine-4-carboxylic acid in the presence of a coupling agent, resulting in the formation of BFPC.
科学的研究の応用
BFPC has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, BFPC has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, BFPC has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, BFPC has been found to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c18-12-3-4-14(13(19)10-12)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSDJGFJOZASJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5288911.png)
![N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5288915.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5288944.png)
![3,4-dimethyl-6-{[(5-methyl-2-pyridinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5288945.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)

![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
